Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7Cl2F3O2. It is a white to pale yellow solid with a distinctive aromatic odor . This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate typically involves the esterification of 2,5-dichloro-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Scientific Research Applications
Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoromethyl group enhances its binding affinity to target molecules, making it a potent agent in various applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-2-(difluoromethyl)-5-(trifluoromethyl)benzoate
- Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7Cl2F3O2 |
---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)6-3-5(11)4-7(8(6)12)10(13,14)15/h3-4H,2H2,1H3 |
InChI Key |
HXUSGIFWDITDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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